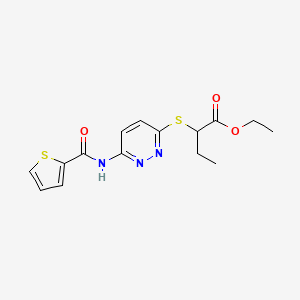
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyridazine rings would likely contribute to the compound’s aromaticity, while the ester group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it polar, which would affect its solubility in different solvents.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate and related compounds serve as key intermediates in synthetic organic chemistry. For example, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines to form highly functionalized tetrahydropyridines, showcasing the utility of similar ethyl esters in constructing complex nitrogen-containing heterocycles (Xue-Feng Zhu et al., 2003).
Antimicrobial and Anti-inflammatory Applications
Compounds with structural similarities to Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate have shown potential in antimicrobial and anti-inflammatory applications. For instance, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes exhibit significant anti-rheumatic effects, highlighting the therapeutic potential of thiophene derivatives (Y. Sherif & N. Hosny, 2014).
Antioxidant Properties
Research on structurally related compounds demonstrates antioxidant capabilities. For example, novel compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities, indicating the role of thiophene derivatives in combating oxidative stress and inflammation (K. Madhavi & G. Sreeramya, 2017).
Agricultural and Plant Science Research
Derivatives of pyrazinamide, a compound with a similar heterocyclic core, have been found to inhibit ethylene biosynthesis in plants. This suggests potential applications of related compounds in extending the shelf life of fruits and flowers by modulating ethylene signaling, an area that could be explored with Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate or its derivatives (Xiangzhong Sun et al., 2017).
Mécanisme D'action
Target of Action
It is known that thiophene-based analogs and pyridazine derivatives, which are structural components of this compound, have been studied for their potential biological activities . These compounds have shown a variety of properties and applications, suggesting that Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate may interact with multiple targets.
Mode of Action
The compound’s thiophene and pyridazine moieties are known to interact with biological targets in various ways
Biochemical Pathways
Compounds containing thiophene and pyridazine structures have been associated with a variety of biological effects . Therefore, it is plausible that Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate may affect multiple biochemical pathways.
Result of Action
Thiophene-based analogs and pyridazine derivatives have been associated with a variety of biological effects . Therefore, it is plausible that Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate may have similar effects.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-10(15(20)21-4-2)23-13-8-7-12(17-18-13)16-14(19)11-6-5-9-22-11/h5-10H,3-4H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDAVJCWDADWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2682248.png)
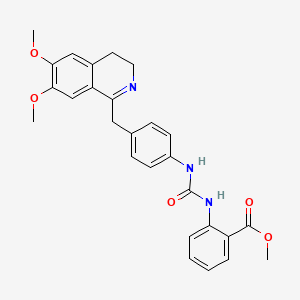
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methylbutanamide](/img/structure/B2682251.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid](/img/structure/B2682252.png)
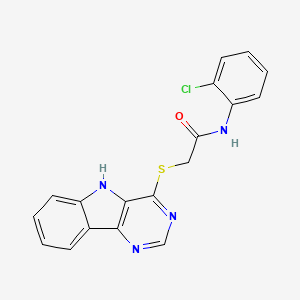
![1-(2-Fluorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2682256.png)
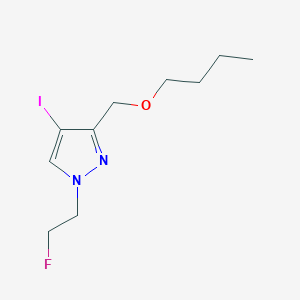

![2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2682262.png)
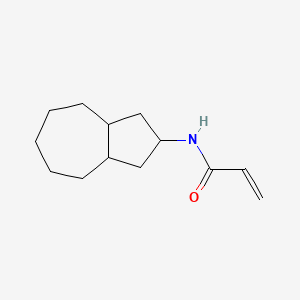
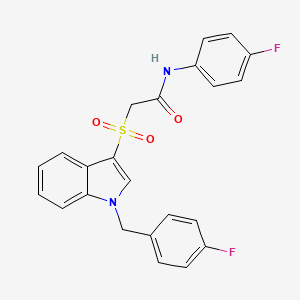
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)
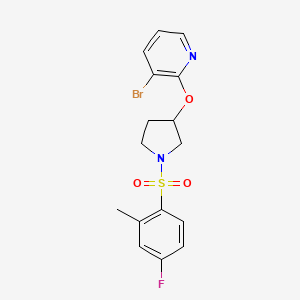
![2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682269.png)